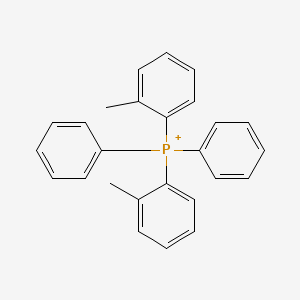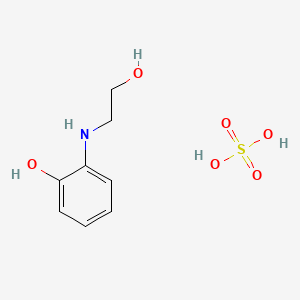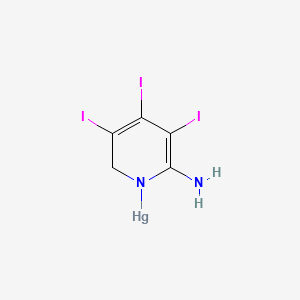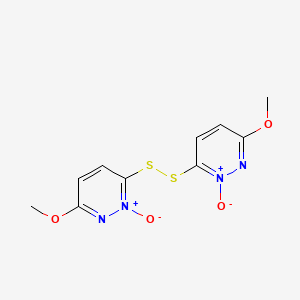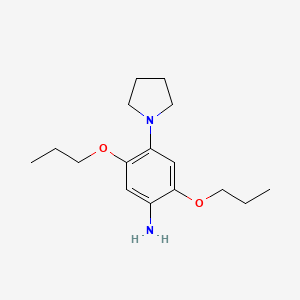
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)-: is a chemical compound with the molecular formula C17H26N2O2 It is known for its unique structure, which includes a benzenamine core substituted with two propoxy groups and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- typically involves the following steps:
Nitration: The starting material, 2,5-dipropoxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Pyrrolidinylation: The resulting amine is then reacted with pyrrolidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidinyl group can enhance binding affinity to certain biological targets, while the propoxy groups may influence the compound’s solubility and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,5-dimethoxy-4-(1-pyrrolidinyl)-: Similar structure but with methoxy groups instead of propoxy groups.
Benzenamine, 2,5-diethoxy-4-(1-pyrrolidinyl)-: Similar structure but with ethoxy groups instead of propoxy groups.
Benzenamine, 2,5-dipropoxy-4-(1-piperidinyl)-: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxy groups provide a balance between hydrophilicity and hydrophobicity, while the pyrrolidinyl group enhances binding interactions with biological targets.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
71550-54-4 |
|---|---|
Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
2,5-dipropoxy-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C16H26N2O2/c1-3-9-19-15-12-14(18-7-5-6-8-18)16(11-13(15)17)20-10-4-2/h11-12H,3-10,17H2,1-2H3 |
InChI Key |
GVIVGDWHPMPUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1N)OCCC)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


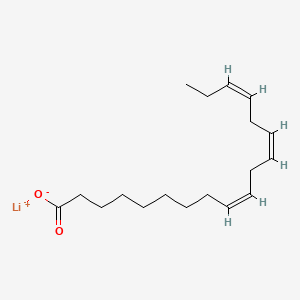

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

